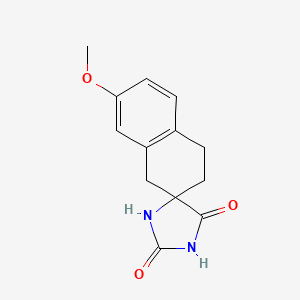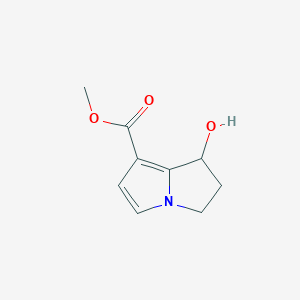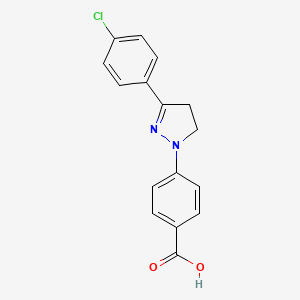![molecular formula C9H8O B14685270 Bicyclo[4.2.1]nona-2,4,7-trien-9-one CAS No. 34733-74-9](/img/structure/B14685270.png)
Bicyclo[4.2.1]nona-2,4,7-trien-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.1]nona-2,4,7-trien-9-one is an organic compound with the molecular formula C₉H₈O and a molecular weight of 132.1592 g/mol It is a bicyclic structure that includes a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4,7-trien-9-one can be synthesized through a [6π + 2π] cycloaddition reaction. This involves the reaction of hexyn-1 and 4-pentynenitrile with 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate (Co(acac)₂), 1,2-bis(diphenylphosphino)ethane (dppe), zinc (Zn), and zinc iodide (ZnI₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of catalytic systems and controlled reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.1]nona-2,4,7-trien-9-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.1]nona-2,4,7-trien-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of materials with specific structural properties.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.1]nona-2,4,7-trien-9-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.2.1]nona-2,4,7-trien-9-one can be compared with other bicyclic compounds such as:
Bicyclo[4.2.1]nona-2,4,7-triene: Similar structure but lacks the ketone group.
Bicyclo[4.2.1]nona-2,4-diene: Contains fewer double bonds.
Cyclooctatetraene: A related compound with a different ring structure.
The uniqueness of bicyclo[42
Eigenschaften
CAS-Nummer |
34733-74-9 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
bicyclo[4.2.1]nona-2,4,7-trien-9-one |
InChI |
InChI=1S/C9H8O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-8H |
InChI-Schlüssel |
QNWYHEJARIDZAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC(C2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
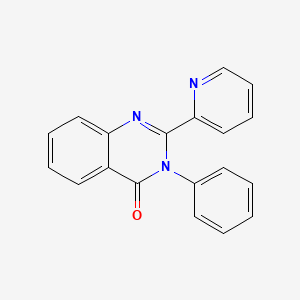
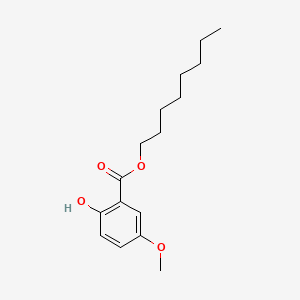
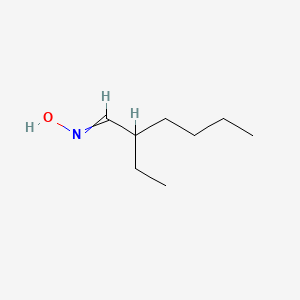
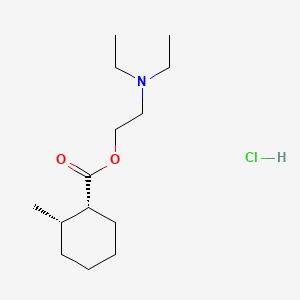
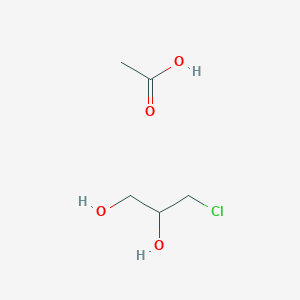
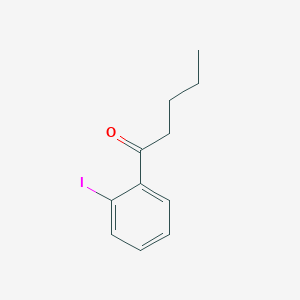
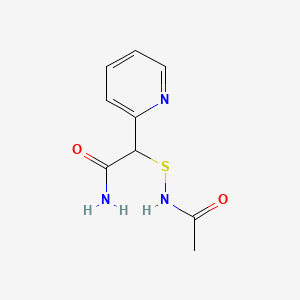
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
